4-(4-Ethoxybenzoyl)-2-methylpyridine
Overview
Description
4-(4-Ethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethoxybenzoyl group attached to the fourth position of the pyridine ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-2-methylpyridine typically involves the reaction of 4-ethoxybenzoyl chloride with 2-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
The reaction can be represented as follows:
4-Ethoxybenzoyl chloride+2-Methylpyridine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt) or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: 4-(4-Carboxybenzoyl)-2-methylpyridine
Reduction: 4-(4-Hydroxybenzoyl)-2-methylpyridine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxybenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoyl chloride: A precursor in the synthesis of 4-(4-Ethoxybenzoyl)-2-methylpyridine.
4-Methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylbenzoyl chloride: Contains a methyl group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both an ethoxybenzoyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-18-14-6-4-12(5-7-14)15(17)13-8-9-16-11(2)10-13/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIXFMQVJXSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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